Benzenecarboximidamide, 4-amino-3-methoxy-
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Overview
Description
Benzenecarboximidamide, 4-amino-3-methoxy- is an organic compound with the molecular formula C8H11N3O It is a derivative of benzenecarboximidamide, featuring an amino group at the 4-position and a methoxy group at the 3-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide, 4-amino-3-methoxy- typically involves the following steps:
Nitration: The starting material, 3-methoxyaniline, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formation of Carboximidamide: The resulting 4-amino-3-methoxyaniline is then reacted with cyanamide under acidic conditions to form the carboximidamide group.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidamide, 4-amino-3-methoxy- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenecarboximidamide, 4-amino-3-methoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Benzenecarboximidamide, 4-amino-3-methoxy- involves its interaction with specific molecular targets. The amino and methoxy groups on the benzene ring allow it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a carboximidamide group.
3-Amino-4-methoxyacetanilide: Similar structure but with an acetamide group instead of a carboximidamide group.
4-Amino-5-phenylpyrazoles: Different core structure but similar functional groups.
Uniqueness
Benzenecarboximidamide, 4-amino-3-methoxy- is unique due to the presence of both an amino group and a methoxy group on the benzene ring, along with the carboximidamide group. This combination of functional groups provides it with distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
CAS No. |
582307-05-9 |
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Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
4-amino-3-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H11N3O/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,9H2,1H3,(H3,10,11) |
InChI Key |
ZLLWZROFEMJAHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=N)N)N |
Origin of Product |
United States |
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